molecular formula C11H15N3O2S B5879201 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide

Cat. No.: B5879201
M. Wt: 253.32 g/mol
InChI Key: ACGWBJKSUZHIHU-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their therapeutic potential. This particular compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and is further modified with a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    N-Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the N-methylated benzimidazole with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzimidazole: Lacks the methanesulfonamide group, which may result in different biological activities and solubility properties.

    Benzimidazole: The parent compound without any methyl or sulfonamide modifications.

    Methanesulfonamide: Lacks the benzimidazole core, resulting in different chemical and biological properties.

Uniqueness

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide is unique due to the combination of the benzimidazole core and the methanesulfonamide group. This combination imparts specific chemical properties, such as enhanced solubility and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13(17(3,15)16)8-11-12-9-6-4-5-7-10(9)14(11)2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGWBJKSUZHIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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